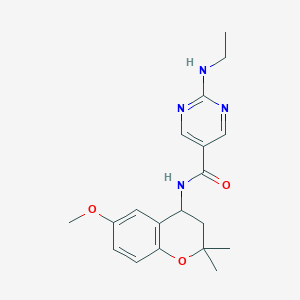

2-(ethylamino)-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-5-pyrimidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrimidine and chromene derivatives involves several chemical reactions, including condensation, cyclization, and functional group transformations. For example, the synthesis of 2-substituted 12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines involves reactions that yield compounds with potential antimicrobial activities. This process is characterized by its steps involving etherification, oximation, and Beckmann rearrangement (El-Agrody, Sabry, & Motlaq, 2011).

Molecular Structure Analysis

The molecular structure of pyrimidine and chromene derivatives reveals significant information about their chemical behavior and potential applications. The analysis of their crystal and molecular structures often indicates isostructural nature and isomorphism, as seen in related compounds. These structures are characterized by planar pyrimidine rings, displacements from the plane by ring-substituent atoms, and evidence of electronic structure polarization through bond distances (Trilleras, Quiroga, Cobo, & Glidewell, 2009).

Chemical Reactions and Properties

The chemical reactions involving pyrimidine and chromene derivatives are diverse and lead to the formation of compounds with varying properties. These reactions include interaction with reagents to furnish triazine derivatives, behavior towards activated unsaturated compounds, and reactions with chlorinated active methylene compounds, showcasing the versatility and reactivity of these compounds (Badrey & Gomha, 2012).

Applications De Recherche Scientifique

Synthesis Techniques and Advancements

A notable study describes a solvent-free, ambient temperature synthesis of 1H-chromeno[2,3-d]pyrimidine-5-carboxamides, highlighting the efficiency of generating chromeno-pyrimidine derivatives under environmentally friendly conditions (Keykha et al., 2017). This method is beneficial for its short reaction time and elimination of hazardous solvents, potentially applicable to the synthesis of 2-(ethylamino)-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-5-pyrimidinecarboxamide.

Biological Activities and Applications

Research into chromene and pyrimidine derivatives has shown promising biological activities. For instance, compounds derived from visnaginone and khellinone, featuring chromene and pyrimidine structures, exhibited significant anti-inflammatory and analgesic properties, suggesting potential therapeutic applications (Abu‐Hashem et al., 2020). Another study on chromone-pyrimidine coupled derivatives revealed notable antimicrobial activities, underlining the importance of these compounds in developing new antimicrobial agents (Tiwari et al., 2018).

Antimicrobial and Antifungal Potential

Specific chromeno[2,3-d]pyrimidine derivatives have been synthesized with demonstrated antimicrobial and antifungal efficacy, as shown by their ability to inhibit various bacterial and fungal strains (Ghashang et al., 2013). This suggests the potential application of 2-(ethylamino)-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-5-pyrimidinecarboxamide in antimicrobial research, provided it shares similar structural and functional characteristics with the compounds studied.

Propriétés

IUPAC Name |

2-(ethylamino)-N-(6-methoxy-2,2-dimethyl-3,4-dihydrochromen-4-yl)pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3/c1-5-20-18-21-10-12(11-22-18)17(24)23-15-9-19(2,3)26-16-7-6-13(25-4)8-14(15)16/h6-8,10-11,15H,5,9H2,1-4H3,(H,23,24)(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOXBOVLPKDZOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=C(C=N1)C(=O)NC2CC(OC3=C2C=C(C=C3)OC)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(ethylamino)-N-(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-5-pyrimidinecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-1-(4-methylphenyl)-4-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-piperazinone](/img/structure/B5548484.png)

![N-{1-[({[4-(aminosulfinyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-chlorobenzamide](/img/structure/B5548504.png)

![4-oxo-4-{[2-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid](/img/structure/B5548513.png)

![N'-[(2-methyl-3-thienyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5548525.png)

![1-ethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5548528.png)

![4,4-difluoro-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-L-prolinamide dihydrochloride](/img/structure/B5548533.png)

![4-methyl-2-{2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5548552.png)

![5-(4-tert-butylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5548562.png)

![2-fluoro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5548571.png)

![ethyl 5-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5548578.png)